molecular formula C18H18N2O2 B153761 Cyclo(phenylalanyl-phenylalanyl) CAS No. 2862-51-3

Cyclo(phenylalanyl-phenylalanyl)

Cat. No. B153761
CAS RN: 2862-51-3
M. Wt: 294.3 g/mol
InChI Key: JUAPMRSLDANLAS-HOTGVXAUSA-N
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Description

Cyclo(phenylalanyl-phenylalanyl), also known as cPhePhe, is a cyclic dipeptide . It is a member of the class of 2,5-diketopiperazines, which is piperazine-2,5-dione in which one hydrogen at position 3 and one hydrogen at position 6 are replaced by benzyl groups .


Molecular Structure Analysis

The molecular structure of Cyclo(phenylalanyl-phenylalanyl) is characterized by a central diketopiperazine ring with two phenylalanine residues attached . The central ring and the side chains act as independent chromophores .

Scientific Research Applications

Food Safety and Biofilm Inhibition

Cyclo(L-Phe-L-Phe) has been studied for its potential to inhibit biofilms of Staphylococcus aureus (S. aureus), which are significant in food safety due to the risk of food contamination. The compound has shown to reduce the viability of S. aureus biofilms and suppress the synthesis of extracellular polymeric substances (EPS), which include proteins, polysaccharides, and extracellular DNA .

Neuroprotection

This compound has been identified as a potent activator of PPAR-γ, a receptor involved in neuroprotection. It has shown activity in rat liver cells and human neuroblastoma cells, suggesting potential applications in neurodegenerative disease research .

Anticancer Research

Short cyclic peptides containing sequences similar to Cyclo(L-Phe-L-Phe) have been investigated for their effects on patient-derived melanoma cells. These peptides have demonstrated cytotoxic and cytostatic effects, indicating potential applications in cancer therapy .

Stereochemical Characterization

Cyclo(L-Phe-L-Phe) has been utilized in studies for stereochemical characterization within various microbial communities. The ability to distinguish stereochemical configurations is crucial for understanding biological processes and developing pharmaceuticals .

Safety and Hazards

The safety data sheet for a similar compound, Cyclo(leucyl-phenylalanyl), suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye .

properties

IUPAC Name

(3S,6S)-3,6-dibenzylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c21-17-15(11-13-7-3-1-4-8-13)19-18(22)16(20-17)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,19,22)(H,20,21)/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUAPMRSLDANLAS-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182799
Record name Cyclo(phenylalanyl-phenylalanyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclo(phenylalanyl-phenylalanyl)

CAS RN

2862-51-3
Record name Cyclo(phenylalanylphenylalanine)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2862-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclo(phenylalanyl-phenylalanyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002862513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclo(phenylalanyl-phenylalanyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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